molecular formula C14H13N3OS B2385441 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine CAS No. 881040-00-2

5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine

Cat. No.: B2385441
CAS No.: 881040-00-2
M. Wt: 271.34
InChI Key: UYFQIOSRPOKBDL-UHFFFAOYSA-N
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Description

5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an ethoxy group attached to a naphthyl ring, which is further connected to a thiadiazole ring

Preparation Methods

The synthesis of 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyl Intermediate: The synthesis begins with the preparation of 1-ethoxy-2-naphthaldehyde through the ethylation of 2-naphthol followed by oxidation.

    Cyclization to Thiadiazole: The intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Final Amination: The resulting product is subjected to amination reactions to introduce the amine group at the 2-position of the thiadiazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine can be compared with other thiadiazole derivatives, such as:

    5-Phenyl-1,3,4-thiadiazol-2-ylamine: Similar structure but with a phenyl group instead of an ethoxy-naphthyl group.

    5-Methyl-1,3,4-thiadiazol-2-ylamine: Contains a methyl group instead of an ethoxy-naphthyl group.

    5-(2-Hydroxyphenyl)-1,3,4-thiadiazol-2-ylamine: Features a hydroxyphenyl group instead of an ethoxy-naphthyl group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(1-ethoxynaphthalen-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-2-18-12-10-6-4-3-5-9(10)7-8-11(12)13-16-17-14(15)19-13/h3-8H,2H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFQIOSRPOKBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC2=CC=CC=C21)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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